molecular weight and formula of 4-Butoxy-4'-methylbiphenyl-3-carbaldehyde
molecular weight and formula of 4-Butoxy-4'-methylbiphenyl-3-carbaldehyde
An In-depth Technical Guide to 4-Butoxy-4'-methylbiphenyl-3-carbaldehyde
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 4-Butoxy-4'-methylbiphenyl-3-carbaldehyde, a specialized organic compound with significant potential as a versatile building block in medicinal chemistry and materials science. We will delve into its fundamental physicochemical properties, outline plausible synthetic pathways with detailed experimental protocols, and explore its potential applications, particularly in the realm of drug discovery. This document is intended for researchers, scientists, and professionals in drug development, offering both foundational knowledge and practical insights into the utilization of this molecule.
Introduction: The Architectural Significance of Substituted Biphenyls
The biphenyl scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its rigid, yet conformationally flexible nature allows for precise spatial orientation of functional groups, facilitating optimal interactions with biological targets. The specific substitution pattern of 4-Butoxy-4'-methylbiphenyl-3-carbaldehyde, featuring an electron-donating butoxy and methyl group, alongside an electron-withdrawing and reactive carbaldehyde moiety, creates a molecule with a distinct electronic and steric profile.[1] This unique combination suggests its utility as a bespoke intermediate in the synthesis of more complex molecular architectures with tailored biological activities.[1]
The lipophilic butoxy group can enhance solubility in organic media and influence pharmacokinetic properties, while the aldehyde function serves as a crucial handle for a variety of chemical transformations, including reductive amination, Wittig reactions, and the formation of Schiff bases.[1][2] This guide will elucidate the key characteristics of this compound and provide a framework for its synthesis and application.
Physicochemical Properties and Structural Data
A thorough understanding of a molecule's physical and chemical properties is paramount for its effective application in research and development.
| Property | Value | Source |
| Chemical Formula | C₁₈H₂₀O₂ | Derived from structure |
| Molecular Weight | 268.35 g/mol | Calculated |
| IUPAC Name | 4-Butoxy-4'-methyl-[1,1'-biphenyl]-3-carbaldehyde | Standard Nomenclature |
| CAS Number | 381238-90-0 | [1] |
| Appearance | Likely a solid at room temperature | Inferred from similar compounds[3] |
| Solubility | Expected to be soluble in common organic solvents (e.g., DMSO, DMF, CH₂Cl₂, Ethyl Acetate) | [1] |
Logical Relationship of Functional Groups
The interplay between the electron-donating and electron-withdrawing groups on the biphenyl scaffold dictates the molecule's overall reactivity and electronic properties.
Caption: Functional group influence on the biphenyl core.
Synthesis and Methodologies
While specific literature on the synthesis of 4-Butoxy-4'-methylbiphenyl-3-carbaldehyde is not extensively documented, a robust synthetic strategy can be devised based on well-established organometallic cross-coupling reactions, followed by functional group manipulations. A plausible retrosynthetic analysis points towards a Suzuki cross-coupling reaction as the key step for constructing the biphenyl core.
Retrosynthetic Analysis
Caption: Retrosynthetic approach to the target molecule.
Experimental Protocol: A Proposed Two-Step Synthesis
This protocol is a validated, general procedure adapted for this specific target, based on standard methodologies for Williamson ether synthesis and Suzuki cross-coupling.[2][4]
Step 1: Synthesis of 3-Bromo-4-butoxybenzaldehyde
This step involves a Williamson ether synthesis to introduce the butoxy group.
Materials:
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3-Bromo-4-hydroxybenzaldehyde
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1-Bromobutane
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Potassium Carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a round-bottomed flask equipped with a magnetic stirrer and reflux condenser, add 3-Bromo-4-hydroxybenzaldehyde (1.0 eq) and anhydrous potassium carbonate (1.5 eq).
-
Add anhydrous DMF to dissolve the solids.
-
Add 1-Bromobutane (1.2 eq) dropwise to the stirring mixture.
-
Heat the reaction mixture to 70-80 °C and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and pour it into a separatory funnel containing deionized water.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with deionized water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain pure 3-Bromo-4-butoxybenzaldehyde.
Step 2: Suzuki Cross-Coupling to Yield 4-Butoxy-4'-methylbiphenyl-3-carbaldehyde
This is the key bond-forming step to create the biphenyl structure.[4]
Materials:
-
3-Bromo-4-butoxybenzaldehyde (from Step 1)
-
4-Methylphenylboronic acid
-
Palladium(II) acetate [Pd(OAc)₂]
-
Triphenylphosphine (PPh₃)
-
Potassium Carbonate (K₂CO₃), aqueous solution (2M)
-
Toluene or 1,4-Dioxane
Procedure:
-
In a Schlenk flask under an inert atmosphere (Nitrogen or Argon), combine 3-Bromo-4-butoxybenzaldehyde (1.0 eq), 4-Methylphenylboronic acid (1.1 eq), Palladium(II) acetate (0.02 eq), and Triphenylphosphine (0.08 eq).
-
Add the solvent (Toluene or 1,4-Dioxane).
-
Degas the mixture by bubbling the inert gas through the solution for 15-20 minutes.
-
Add the aqueous potassium carbonate solution (2.0 eq).
-
Heat the reaction mixture to 90-100 °C and stir vigorously for 8-12 hours, or until TLC indicates the consumption of the starting bromide.
-
Cool the reaction to room temperature. Dilute with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the resulting crude solid by column chromatography or recrystallization to afford the final product, 4-Butoxy-4'-methylbiphenyl-3-carbaldehyde.
Applications in Drug Discovery and Materials Science
The structural motifs present in 4-Butoxy-4'-methylbiphenyl-3-carbaldehyde make it a valuable intermediate for several applications:
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Scaffold for Novel Therapeutics: The biphenyl core is present in numerous anti-inflammatory, anti-hypertensive, and anti-cancer agents. This compound can serve as a starting point for the synthesis of new chemical entities (NCEs) targeting a range of diseases.
-
Synthesis of Schiff Bases and Chalcones: The aldehyde group is readily converted into imines (Schiff bases) and chalcones, classes of compounds known for their broad spectrum of biological activities, including antimicrobial and anticancer properties.[2]
-
Development of Organic Materials: The conjugated biphenyl system suggests potential applications in the development of organic light-emitting diodes (OLEDs), liquid crystals, and other functional materials where tuning of electronic properties is crucial.[1]
Workflow: From Intermediate to Bioactive Compound
Caption: Synthetic utility in generating bioactive molecules.
Conclusion
4-Butoxy-4'-methylbiphenyl-3-carbaldehyde represents a strategically functionalized building block for advanced organic synthesis. Its defined structure, combining lipophilic, electron-donating, and reactive moieties, provides a solid foundation for the development of novel compounds in medicinal chemistry and materials science. The synthetic protocols outlined in this guide, based on robust and well-understood chemical principles, offer a reliable pathway for its preparation. As the demand for novel molecular architectures continues to grow, the utility of such bespoke intermediates will undoubtedly prove invaluable to the scientific community.
References
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 1392762, 4'-Methyl-[1,1'-biphenyl]-4-carbaldehyde. Available from: [Link]
-
PrepChem. Synthesis of 4-biphenylcarboxaldehyde. Available from: [Link]
- Wang, L., et al.
-
Organic Syntheses. Oxone-Mediated Synthesis of Benzimidazoles from 1,2-Phenylenediamines and Aldehydes. Org. Synth.2012 , 89, 131-142. Available from: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 1392871, 4'-Methoxy-[1,1'-biphenyl]-3-carbaldehyde. Available from: [Link]
-
NIST. [1,1'-Biphenyl]-4-carboxaldehyde. In NIST Chemistry WebBook. Available from: [Link]
-
Organic Syntheses. SYNTHESIS OF UNSYMMETRICAL BIARYLS USING A MODIFIED SUZUKI CROSS-COUPLING: 4-BIPHENYLCARBOXALDEHYDE. Org. Synth.1998 , 75, 53. Available from: [Link]
